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Compound of Interest

Compound Name:
Chromeno(4,3-c)chromene-5,11-

dione

Cat. No.: B077852 Get Quote

Preamble: An extensive search of scientific literature and chemical databases for experimental

spectroscopic data (NMR, IR, Mass Spectrometry) on Chromeno(4,3-c)chromene-5,11-dione
(C₁₆H₈O₄) yielded no specific results. This indicates that while the structure is indexed[1], its

synthesis and detailed characterization have not been widely published.

Therefore, this technical guide will focus on the established methodologies and expected

analytical outcomes for the spectroscopic analysis of such a compound. It is intended to serve

as a framework for researchers, scientists, and drug development professionals who may

synthesize or encounter this, or structurally similar, complex heterocyclic systems. The data

presented in the tables are hypothetical, based on an analysis of related chromene and

coumarin structures, and are provided for illustrative purposes only.

Introduction to Spectroscopic Analysis
The elucidation of a novel chemical structure is a cornerstone of chemical and pharmaceutical

research. A multi-faceted spectroscopic approach is essential for the unambiguous

determination of a molecule's constitution and stereochemistry. For a rigid, polycyclic aromatic

ketone like Chromeno(4,3-c)chromene-5,11-dione, the primary techniques employed are

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Each technique provides a unique and complementary piece of the

structural puzzle.
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This guide outlines the theoretical application of these methods to Chromeno(4,3-
c)chromene-5,11-dione.

Spectroscopic Analysis Workflow

Synthesis & Purification
of Compound

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C, 2D)

Map Carbon-Hydrogen Framework

Structure Elucidation
Combine all data Structure Confirmed

Click to download full resolution via product page

Caption: General workflow for chemical structure elucidation.

Mass Spectrometry (MS)
Mass spectrometry is the first port of call for analyzing a new compound. It provides the

molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental

composition.

2.1 Expected Data

For Chromeno(4,3-c)chromene-5,11-dione, with a molecular formula of C₁₆H₈O₄, the

expected exact mass can be calculated.
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Parameter Expected Value

Molecular Formula C₁₆H₈O₄

Exact Mass (Monoisotopic) 276.0423 u

Molecular Weight (Average) 276.23 g/mol

Key Fragmentation Pattern Loss of CO (m/z = 248), Retro-Diels-Alder

2.2 Experimental Protocol

High-Resolution Mass Spectrometry (HRMS):

Sample Preparation: A dilute solution of the purified compound (approx. 1 mg/mL) is

prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with

dichloromethane).

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

are common techniques. For non-volatile solids, ESI is typically used. The sample solution is

infused into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).

Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-

of-Flight (TOF) or Orbitrap analyzer.

Data Acquisition: Data is acquired in positive or negative ion mode. For this compound,

adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive mode, or the deprotonated

molecule ([M-H]⁻) in negative mode (if an acidic proton is available, which is not the case

here) might be observed. The molecular ion [M]⁺ may be observed with techniques like APCI

or electron ionization (EI).

Data Processing: The resulting spectrum is analyzed to find the peak corresponding to the

molecular ion. The exact mass is compared with the theoretical mass for the proposed

formula (C₁₆H₈O₄) to confirm the elemental composition, typically with an accuracy of <5

ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and simple technique used to identify the presence of specific

functional groups based on their vibration frequencies.

3.1 Expected Data

The structure of Chromeno(4,3-c)chromene-5,11-dione contains several key functional

groups whose characteristic vibrations can be predicted.

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

C=O (α,β-unsaturated ketone) Stretch 1650 - 1690

C=O (lactone/ester) Stretch 1710 - 1750

C-O (ether/ester) Stretch 1000 - 1300

C=C (aromatic) Stretch 1450 - 1600

C-H (aromatic) Stretch 3000 - 3100

Note: The two dione groups are in different chemical environments (one is more ketone-like,

the other more lactone-like), which may result in two distinct C=O stretching bands.

3.2 Experimental Protocol

Attenuated Total Reflectance (ATR) FT-IR:

Sample Preparation: A small amount of the solid, purified compound is placed directly onto

the ATR crystal (e.g., diamond or germanium). No special preparation is needed.

Analysis: The ATR accessory is placed in the sample compartment of an FTIR spectrometer.

Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample

is then placed on the crystal, and pressure is applied to ensure good contact. The sample

spectrum is then recorded. The instrument scans the sample with infrared radiation over a

range (typically 4000 to 400 cm⁻¹).
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Data Processing: The final spectrum is automatically generated by the instrument's software

as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic

absorption bands are then identified and assigned to their respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR

experiments is typically required for full structure elucidation.

Click to download full resolution via product page

Caption: Structure of Chromeno(4,3-c)chromene-5,11-dione.

4.1 Expected Data

¹H NMR: The molecule has 8 aromatic protons. Due to the asymmetry of the molecule, all 8

protons are expected to be chemically non-equivalent and should appear as doublets, triplets,

or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Protons on the same ring will

show coupling to each other (ortho, meta, and para couplings).

¹³C NMR: The molecule has 16 carbons. Due to symmetry, some carbons might be equivalent,

but in this asymmetric structure, it's likely all 16 carbons will have unique signals.

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (δ 160-180

ppm).

Aromatic & Olefinic Carbons: Approximately 14 signals are expected in the region δ 110-160

ppm.

Hypothetical NMR Data Summary:

Table: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

Integration

| 8.3 - 7.2 | m (multiplet) | - | 8H |

Table: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment

~175 C=O

~165 C=O

| 160 - 110 | 14 x Aromatic C |

4.2 Experimental Protocol

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue) in

a 5 mm NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) may

be added.

¹H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz). The instrument is tuned and shimmed to optimize the magnetic field

homogeneity. A standard one-pulse ¹H experiment is run.

¹³C NMR Spectroscopy: A standard proton-decoupled ¹³C experiment (e.g., using a

broadband decoupling sequence) is performed. This typically requires a longer acquisition

time than a ¹H experiment due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

2D NMR Spectroscopy (if needed for full assignment):

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships,

helping to trace out proton networks within individual aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are

separated by 2-3 bonds. This is crucial for connecting different fragments of the molecule,

for example, linking a proton on one ring to a carbon on an adjacent ring or to a carbonyl

carbon.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected using specialized software. Chemical shifts are referenced

to the residual solvent peak or TMS. The resulting spectra are integrated (for ¹H) and peaks

are picked and assigned.

Conclusion
While no experimental data is currently available for Chromeno(4,3-c)chromene-5,11-dione,

this guide outlines the standard, powerful spectroscopic techniques that would be employed for

its structural elucidation. A combination of High-Resolution Mass Spectrometry to confirm the

elemental formula, IR spectroscopy to identify the key carbonyl functional groups, and a suite

of 1D and 2D NMR experiments to map the complete carbon-hydrogen framework would be

required for an unambiguous characterization of this complex heterocyclic molecule. Any future

synthesis of this compound would rely on these precise analytical methods for structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chromeno(4,3-c)chromene-5,11-dione | C16H8O4 | CID 622026 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Guide to the Spectroscopic Analysis of Fused
Heterocyclic Compounds: A Methodological Overview]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b077852?utm_src=pdf-body
https://www.benchchem.com/product/b077852?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Chromeno_4_3-c_chromene-5_11-dione
https://pubchem.ncbi.nlm.nih.gov/compound/Chromeno_4_3-c_chromene-5_11-dione
https://www.benchchem.com/product/b077852#spectroscopic-analysis-nmr-ir-mass-spec-of-chromeno-4-3-c-chromene-5-11-dione
https://www.benchchem.com/product/b077852#spectroscopic-analysis-nmr-ir-mass-spec-of-chromeno-4-3-c-chromene-5-11-dione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b077852#spectroscopic-analysis-nmr-ir-
mass-spec-of-chromeno-4-3-c-chromene-5-11-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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